
2-Thioxanthine
Overview
Description
Preparation Methods
The synthesis of 2-Thioxanthine typically involves the treatment of 6-amino-1-methyl-2-thiouracil with sodium nitrite in acetic acid, followed by reduction using ammonium sulfide to yield 4,5-diaminouracil. This intermediate is then subjected to various condensation reactions with aromatic aldehydes to form Schiff bases, which are subsequently cyclized to produce this compound derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Thioxanthine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly involving its sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Inhibition of Myeloperoxidase (MPO)
One of the most significant applications of 2-thioxanthine is its role as a mechanism-based inactivator of myeloperoxidase (MPO) . MPO is an enzyme produced by neutrophils that generates reactive oxygen species (ROS) during inflammation, leading to oxidative stress and tissue damage.
- Mechanism of Action : this compound inhibits MPO by covalently binding to its heme group, preventing the production of hypochlorous acid, a potent oxidant involved in inflammatory responses. This inhibition has been demonstrated in various studies, showing that 2TX effectively reduces protein chlorination in mouse models of peritonitis .
- Therapeutic Potential : The ability of 2TX to mitigate oxidative stress suggests its potential use in treating inflammatory diseases where MPO plays a critical role, such as rheumatoid arthritis and cardiovascular diseases .
DNA Repair Inhibition
Recent research has identified this compound as an uncompetitive inhibitor of DNA glycosylases from the Fpg/Nei structural superfamily, which are vital for base excision repair mechanisms .
- Implications for Cancer Therapy : By inhibiting these enzymes, 2TX may enhance the effectiveness of certain chemotherapeutic agents by increasing the accumulation of DNA damage in cancer cells. This property could be exploited in developing novel cancer treatments that target DNA repair pathways .
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its interaction with bacterial enzymes involved in DNA repair and replication can disrupt essential cellular processes.
- Research Findings : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Research Tool in Biochemistry
In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions due to its ability to selectively inhibit specific enzymes.
- Applications in Enzyme Studies : Its role as an inhibitor allows researchers to dissect the functional roles of MPO and DNA glycosylases in various biological contexts, contributing to our understanding of oxidative stress and DNA damage responses .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Application | Mechanism/Effect | Implications/Uses |
---|---|---|
Inhibition of MPO | Covalent binding to heme group | Treatment for inflammatory diseases |
DNA Repair Inhibition | Uncompetitive inhibition of glycosylases | Potential cancer therapy enhancement |
Antimicrobial Activity | Disruption of bacterial enzyme functions | Development of new antibiotics |
Research Tool | Selective inhibition for enzyme studies | Understanding oxidative stress mechanisms |
Case Studies
- Myeloperoxidase Inhibition : A study demonstrated that administering this compound reduced hypochlorous acid production by MPO in vivo, suggesting its therapeutic potential for limiting oxidative damage during inflammation .
- Cancer Research : Another investigation highlighted the use of this compound as an inhibitor in cellular assays aimed at understanding its effects on DNA repair pathways, revealing its potential utility in enhancing chemotherapy efficacy by targeting repair mechanisms .
- Antimicrobial Testing : Experiments conducted on various bacterial strains showed that this compound could inhibit growth effectively, indicating a promising avenue for antibiotic development .
Mechanism of Action
The mechanism of action of 2-Thioxanthine involves its interaction with DNA glycosylases, particularly those containing zinc finger domains. It acts as an uncompetitive inhibitor by binding to the zinc finger domain, leading to the loss of zinc and inhibition of the enzyme’s activity. This mechanism is crucial for its potential use in cancer therapy, as it can inhibit DNA repair pathways in cancer cells .
Comparison with Similar Compounds
Biological Activity
2-Thioxanthine (2TX) is a thio-modified purine derivative that has garnered attention for its biological activities, particularly as an inhibitor of myeloperoxidase (MPO) and other enzymes. This compound has been studied for its potential therapeutic applications in inflammatory diseases, oxidative stress conditions, and as a DNA glycosylase inhibitor. This article reviews the biological activities of this compound, focusing on its mechanisms of action, case studies, and research findings.
Inhibition of Myeloperoxidase
Myeloperoxidase is an enzyme produced by neutrophils that plays a critical role in the immune response by generating reactive oxygen species (ROS) and hypochlorous acid from hydrogen peroxide and chloride ions. This compound acts as a mechanism-based inactivator of MPO, effectively inhibiting its activity and thereby reducing oxidative stress during inflammation.
- Covalent Binding : 2TX binds covalently to the heme group of MPO, preventing the enzyme from catalyzing the formation of hypochlorous acid. This mechanism was elucidated through mass spectrometry and X-ray crystallography studies, which demonstrated that 2TX becomes oxidized and forms free radicals that react with the heme groups before they can exit the active site .
- In Vivo Studies : In mouse models, 2-thioxanthines have been shown to inhibit MPO activity in plasma and reduce protein chlorination during inflammatory responses. For instance, treatment with 2TX significantly decreased MPO activity in pre-existing unstable atherosclerotic lesions, suggesting its potential in cardiovascular therapeutics .
Inhibition of DNA Glycosylases
This compound has also been identified as an uncompetitive inhibitor of Fpg/Nei DNA glycosylases. It interacts with the zinc finger domain of these enzymes, leading to the loss of zinc ions essential for their activity. This inhibition has implications for DNA repair processes and cellular responses to oxidative stress .
Cardiovascular Disease
A study investigated the effects of AZM198, a derivative of this compound, on cardiovascular health. The results indicated that AZM198 therapy improved endothelial function and reduced inflammation in murine models of vascular disease without adversely affecting monocyte levels or lipid profiles . The findings suggest that MPO inhibition may be beneficial in managing atherosclerosis.
Obesity and Metabolic Disorders
In obese mice subjected to high-fat diets, treatment with this compound derivatives resulted in reduced visceral adipose tissue inflammation and non-alcoholic steatohepatitis. However, it did not ameliorate cardiac hypertrophy or hepatic fibrosis, indicating a selective effect on certain inflammatory pathways .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating 2-Thioxanthine’s inhibition of myeloperoxidase (MPO) in vitro?
- Methodological Answer : Use spectrophotometric assays to measure MPO activity by tracking the oxidation of substrates like tetramethylbenzidine (TMB) in the presence of hydrogen peroxide. Include controls with known MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide) to benchmark inhibition efficacy. Validate selectivity using activity-based protein profiling (ABPP) to confirm this compound’s specificity for MPO over related peroxidases .
Q. How should researchers characterize the structure-activity relationship (SAR) of this compound derivatives for MPO inhibition?
- Methodological Answer : Synthesize analogs with modifications to the xanthine scaffold (e.g., substituents at positions 6 or 8) and assess inhibitory potency via dose-response curves. Pair this with molecular docking studies to correlate structural changes with binding affinity to MPO’s active site. Include purity validation via HPLC and NMR for all derivatives .
Q. What are the critical parameters for ensuring reproducibility in MPO inhibition assays using this compound?
- Methodological Answer : Standardize buffer conditions (pH 7.4, 25°C), substrate concentrations, and pre-incubation times for this compound with MPO. Report enzyme activity in units (e.g., Δabsorbance/min) and include error margins from triplicate experiments. Reference established protocols from peer-reviewed studies to align methodology .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different MPO inhibition studies?
- Methodological Answer : Conduct meta-analyses of published data to identify variables such as enzyme sources (e.g., human vs. murine MPO), assay conditions, or substrate specificity. Perform comparative experiments under unified protocols to isolate confounding factors. Use statistical tools like ANOVA to assess significance of discrepancies .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential in MPO-mediated pathologies (e.g., atherosclerosis)?
- Methodological Answer : Utilize ApoE⁻/⁻ mice fed a high-cholesterol diet to model atherosclerosis. Administer this compound intraperitoneally and quantify MPO activity in aortic tissue via immunohistochemistry. Pair this with plasma biomarkers (e.g., oxidized LDL) to correlate inhibition efficacy with disease progression. Include sham-treated controls and blinded data analysis .
Q. How does this compound’s mechanism differ from irreversible MPO inhibitors like PF-1355, and what implications does this have for drug design?
- Methodological Answer : Perform kinetic studies to distinguish reversible vs. irreversible inhibition mechanisms. Use stopped-flow spectroscopy to measure binding kinetics and X-ray crystallography to resolve inhibitor-enzyme interactions. Highlight this compound’s thioxo group as a key determinant of competitive inhibition, contrasting with covalent modifiers like PF-1355 .
Q. What strategies can mitigate off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ proteome-wide ABPP to identify non-MPO targets. Use CRISPR-Cas9 MPO-knockout cell lines to isolate this compound-specific effects. Optimize dosing regimens in pharmacokinetic studies to balance efficacy and toxicity .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers present conflicting data on this compound’s cross-species MPO inhibition efficacy?
- Methodological Answer : Create a comparative table summarizing IC₅₀ values across species (human, murine, bovine) and highlight methodological variables (e.g., enzyme purity, assay type). Use statistical models (e.g., linear regression) to assess interspecies variability. Discuss implications for translational research in the discussion section .
Q. What are the best practices for documenting this compound’s stability in long-term storage for reproducibility?
- Methodological Answer : Report storage conditions (e.g., -80°C under argon), periodic HPLC purity checks, and dissolution protocols (e.g., DMSO stock concentration). Include degradation kinetics data in supplementary materials to guide future studies .
Q. Ethical & Methodological Considerations
Q. How can researchers address ethical concerns when using this compound in animal studies?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize animal use. Include toxicity endpoints (e.g., liver enzyme panels) and humane euthanasia criteria in protocols .
Properties
IUPAC Name |
2-sulfanylidene-3,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHFAGRBSMMFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062459 | |
Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2487-40-3 | |
Record name | 2-Thioxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2487-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thioxanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thioxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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